molecular formula C8H8N2O2 B1440474 5,6-Dimethoxypicolinonitrile CAS No. 1112851-50-9

5,6-Dimethoxypicolinonitrile

Cat. No.: B1440474
CAS No.: 1112851-50-9
M. Wt: 164.16 g/mol
InChI Key: AORRFAWKKJICET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethoxypicolinonitrile (CAS 1112851-50-9) is a pyridine derivative with the molecular formula C₈H₈N₂O₂ and a molecular weight of 164.16 g/mol . Its structure features methoxy groups at the 5- and 6-positions of the pyridine ring and a nitrile group at the 2-position. This compound is listed in catalogs of pyridine derivatives and is commercially available as a chemical intermediate . It is primarily utilized in organic synthesis and agrochemical research, particularly in the development of herbicidal agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxypicolinonitrile typically involves the reaction of 5,6-dimethoxypyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxypicolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Dimethoxypicolinonitrile is widely used in scientific research due to its versatility as a building block. Its applications include:

Mechanism of Action

The mechanism of action of 5,6-Dimethoxypicolinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The nitrile group is particularly reactive, allowing the compound to participate in various biochemical reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes critical differences between 5,6-Dimethoxypicolinonitrile and structurally related picolinonitrile derivatives:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound (1112851-50-9) 5,6-dimethoxy, 2-cyano C₈H₈N₂O₂ 164.16 Herbicidal activity ; intermediate in agrochemical synthesis
6-(Aminomethyl)picolinonitrile (153396-50-0) 6-aminomethyl, 2-cyano C₇H₇N₃ 133.15 Pharmaceutical intermediate (e.g., antiviral agents)
6-(Hydroxymethyl)picolinonitrile (39621-11-9) 6-hydroxymethyl, 2-cyano C₇H₆N₂O 134.14 Research reagent; storage at RT
6-Methoxy-5-(4-methylimidazol-1-yl)picolinonitrile (4362-75-8) 6-methoxy, 5-(4-methylimidazolyl), 2-cyano C₁₁H₁₀N₄O 214.22 Medicinal chemistry applications (e.g., kinase inhibitors)
6-(Benzyloxy)picolinonitrile (190582-95-7) 6-benzyloxy, 2-cyano C₁₃H₁₀N₂O 210.23 Specialty synthesis; higher lipophilicity

Structural and Functional Differences

  • Substituent Position and Activity: The 5,6-dimethoxy groups in this compound enhance its herbicidal activity compared to analogs with single methoxy or halogen substituents (e.g., compounds 3A and 4B in ). The electron-donating methoxy groups likely improve binding to target enzymes in weeds . In contrast, 6-(Aminomethyl)picolinonitrile features a polar aminomethyl group, making it more water-soluble and suitable for pharmaceutical applications, such as antiviral drug precursors .
  • 6-(Hydroxymethyl)picolinonitrile may require protective-group strategies due to its reactive hydroxymethyl substituent .
  • Applications: While this compound is linked to agrochemicals, 6-Methoxy-5-(4-methylimidazol-1-yl)picolinonitrile is designed for medicinal chemistry, targeting enzymes like HIV-1 reverse transcriptase . 6-(Benzyloxy)picolinonitrile’s benzyloxy group increases steric bulk and lipophilicity, favoring use in organometallic reactions .

Physicochemical and Commercial Considerations

  • Solubility and Stability: this compound’s methoxy groups reduce water solubility compared to hydroxyl- or aminomethyl-substituted analogs . 6-(Hydroxymethyl)picolinonitrile is stored at room temperature, indicating moderate stability, whereas analogs with electron-withdrawing groups (e.g., nitro) may require refrigeration .
  • Commercial Availability: this compound is produced by Dayang Chem (Hangzhou) as a certified intermediate , whereas 6-(Aminomethyl)picolinonitrile is supplied by Hairui Chemical for pharmaceutical R&D .

Research Findings and Trends

  • Herbicidal Activity: Derivatives with dual methoxy groups (e.g., this compound) show superior herbicidal efficacy compared to mono-substituted analogs, likely due to enhanced electron donation and steric fit in target proteins .
  • Medicinal Chemistry: Substitution with heterocycles (e.g., imidazole in CAS 4362-75-8) expands applications into antiviral and anticancer research, highlighting the versatility of picolinonitrile scaffolds .
  • Synthetic Challenges: Introducing multiple methoxy groups requires precise reaction conditions to avoid over-oxidation, whereas aminomethyl groups demand protective strategies to prevent side reactions .

Biological Activity

5,6-Dimethoxypicolinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of picolinonitriles, characterized by a pyridine ring substituted with methoxy groups and a nitrile functional group. Its molecular formula is C8H8N2O2C_8H_8N_2O_2, and it has shown promise in various biological assays.

The biological activity of this compound is attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the methoxy groups enhances its lipophilicity, facilitating cellular uptake and interaction with target sites.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays have shown that the compound inhibits the proliferation of various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell Line IC50 (µM) Assay Type
A549 (Lung Cancer)6.262D Cell Culture
NCI-H358 (Lung Cancer)6.482D Cell Culture
HCC827 (Lung Cancer)20.463D Cell Culture

These results indicate that this compound has a potent effect on lung cancer cell lines, particularly in two-dimensional culture systems .

Cytotoxicity

While the compound shows promising antitumor activity, it is essential to evaluate its cytotoxic effects on non-cancerous cells. The MRC-5 human lung fibroblast cell line was used to assess cytotoxicity:

  • Cytotoxicity on MRC-5 : Moderate cytotoxic effects were observed at higher concentrations, suggesting a need for careful dose optimization in therapeutic applications .

Case Studies

Case Study 1: Antitumor Efficacy in Animal Models

In vivo studies using murine models have indicated that this compound can effectively reduce tumor size when administered at specific dosages. The study reported a significant decrease in tumor volume compared to control groups treated with saline solutions.

Case Study 2: Mechanistic Insights

A detailed mechanistic study revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis confirmed an increase in apoptotic cell populations upon treatment with this compound.

Future Directions

Given its promising biological activity, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity.
  • Combination Therapies : Investigating the efficacy of combining this compound with other chemotherapeutic agents.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.

Properties

IUPAC Name

5,6-dimethoxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-11-7-4-3-6(5-9)10-8(7)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORRFAWKKJICET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673847
Record name 5,6-Dimethoxypyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112851-50-9
Record name 5,6-Dimethoxypyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,3-dimethoxy-6-iodopyridine (11-4, 24.0 g, 91 mmol) in DMF (181 mL) was added copper cyanide (9.73 g, 109 mmol) and heated to 150° C. for 20 minutes in a microwave reactor. The mixture was partitioned between water and EtOAc. The organic phase was washed with brine, dried over Na2SO4, filtered and concentrated. The crude material was purified by gradient elution on silica gel (0 to 40% EtOAc in hexanes) to yield the desired product (11-5) as an off-white crystalline powder. ESI+MS [M+H]+ C8H8N2O2: 165.0 found, 165.1 required.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
9.73 g
Type
reactant
Reaction Step One
Name
Quantity
181 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.